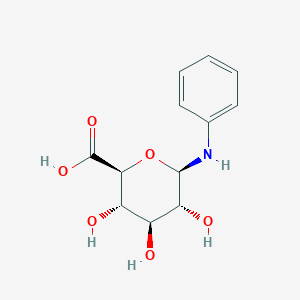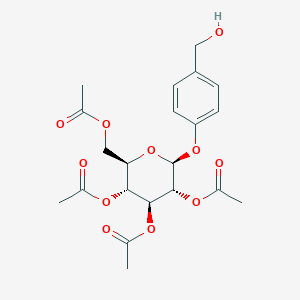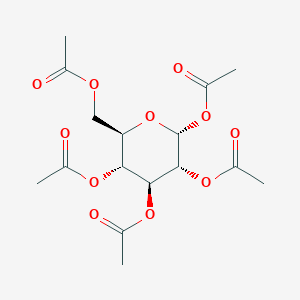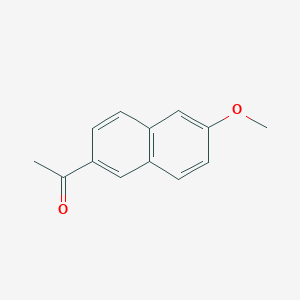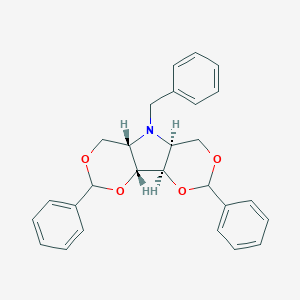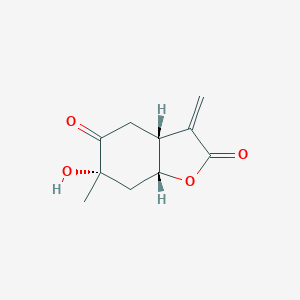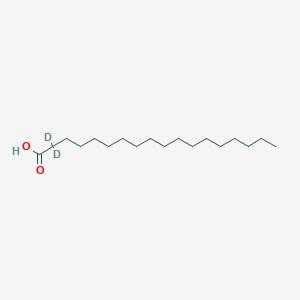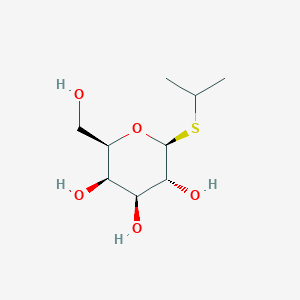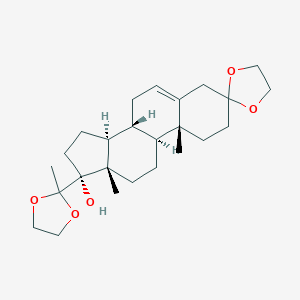
2-(4-Metoxifenil)acetofenona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives has been a topic of interest in several studies. For example, Heravi et al. (2009) discussed the synthesis of a related compound, 2-(4-methoxybenzylthio)-1-phenylethanone, highlighting the inclusion of electron-withdrawing groups in its structure (Heravi et al., 2009). Akkurt et al. (2003) reported on the synthesis of another related compound, demonstrating the intricate process of crystal structure determination through X-ray diffraction (Akkurt et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Methoxyphenyl)-1-phenylethanone has been extensively studied. The crystal structure of these compounds reveals insights into their molecular conformation and intermolecular interactions. For instance, the study by Akkurt et al. (2003) elucidates the conformational aspects of a structurally similar compound (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Methoxyphenyl)-1-phenylethanone are characterized by their complexity and diversity. For example, the work by Espinoza-Hicks et al. (2012) details the spectroscopic properties of a compound synthesized using 2-(4-Methoxyphenyl)-1-phenylethanone, which includes the analysis of its molecular structure and reactions using density functional theory (DFT) (Espinoza-Hicks et al., 2012).
Physical Properties Analysis
The physical properties of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives, such as crystal structure and conformation, are crucial for understanding its applications. The studies by Akkurt et al. (2003) and Gluziński et al. (1991) provide detailed insights into these aspects (Akkurt et al., 2003); (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties of 2-(4-Methoxyphenyl)-1-phenylethanone are diverse and play a significant role in its applications in various fields. The study by Pimenova et al. (2003) explores the synthesis and reactions of a related compound, shedding light on its chemical behavior and potential applications (Pimenova et al., 2003).
Aplicaciones Científicas De Investigación
Síntesis orgánica
La 2-(4-Metoxifenil)acetofenona sirve como precursor en la síntesis de diversos compuestos orgánicos. Es particularmente útil en reacciones de condensación donde puede reaccionar con compuestos metilénicos activados para formar calconas . Estas calconas son significativas debido a sus diversas actividades biológicas y su potencial uso en química medicinal.
Catálisis
Este compuesto participa en reacciones catalizadas por ácido bórico bajo condiciones de microondas. La presencia del grupo metoxilo aumenta la riqueza electrónica de la molécula, convirtiéndola en un sustrato adecuado para las reacciones catalizadas por ácido bórico . Este método se valora por su simplicidad, salud y beneficios ambientales.
Enseñanza y educación
En entornos educativos, la this compound se utiliza para demostrar reacciones de α-bromación en experimentos de química orgánica. Proporciona un ejemplo práctico para que los estudiantes comprendan los principios de la bromación y sus aplicaciones en la química sintética .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Methoxyphenyl)acetophenone are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that play a role in various biological processes.
Mode of Action
It is believed to interact with these enzymes, potentially altering their function
Biochemical Pathways
Given its targets, it is likely that it impacts the metabolism of aralkylamines . The downstream effects of this interaction could be broad, affecting various physiological processes.
Result of Action
Given its potential interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines, potentially affecting various physiological processes .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxyphenyl)acetophenone can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(4-Methoxyphenyl)-1-phenylethanone” would likely depend on its potential applications. For example, if it’s a useful intermediate in the synthesis of pharmaceuticals, research might focus on developing more efficient synthesis methods or exploring its use in the synthesis of new drugs .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKESJVYSQBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282582 | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24845-40-7 | |
| Record name | 24845-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

